molecular formula C11H9FN2O2S B5836264 (4-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine

(4-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine

Cat. No. B5836264
M. Wt: 252.27 g/mol
InChI Key: OTKAUZNJVDGOEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine, also known as 4F-MTA, is a synthetic compound that belongs to the amphetamine family. It is a psychoactive drug that has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of (4-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine is not fully understood. However, it is believed to act as a dopamine and serotonin reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This leads to an increase in the activity of the central nervous system, resulting in the psychoactive effects of the drug.
Biochemical and Physiological Effects
(4-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine has been shown to produce a range of biochemical and physiological effects in animal studies. These include increased locomotor activity, hyperthermia, and increased heart rate and blood pressure. It has also been shown to increase the levels of dopamine and serotonin in the brain, which can lead to changes in mood and behavior.

Advantages and Limitations for Lab Experiments

One advantage of using (4-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine in lab experiments is its ability to produce consistent and predictable effects in animal models. This allows researchers to study the drug's mechanism of action and potential therapeutic applications in a controlled environment. However, one limitation of using (4-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine is its potential for abuse and dependence, which can make it difficult to use in certain research settings.

Future Directions

There are several future directions for research on (4-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine. One area of interest is its potential use as a treatment for depression and anxiety disorders. Another area of research is its potential for use in the treatment of ADHD and other psychiatric disorders. Additionally, further studies are needed to understand the long-term effects of (4-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine use on the brain and body, as well as its potential for abuse and dependence.

Synthesis Methods

The synthesis of (4-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine involves the reaction of 4-fluoroacetophenone with 5-nitro-2-thiophenemethanamine in the presence of a reducing agent. The resulting product is purified and crystallized to obtain (4-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine in its pure form.

Scientific Research Applications

(4-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine has been used in scientific research to study its potential therapeutic applications, such as its use as an antidepressant and anxiolytic agent. It has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and other psychiatric disorders.

properties

IUPAC Name

4-fluoro-N-[(5-nitrothiophen-2-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2S/c12-8-1-3-9(4-2-8)13-7-10-5-6-11(17-10)14(15)16/h1-6,13H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKAUZNJVDGOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC2=CC=C(S2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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